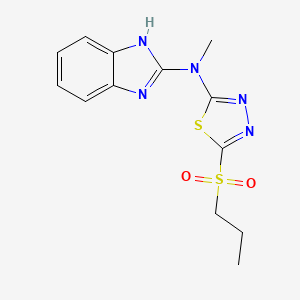
1H-Benzimidazole-2-methanamine, N-(5-(propylsulfonyl)-1,3,4-thiadiazol-2-YL)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1H-Benzimidazole-2-methanamine, N-(5-(propylsulfonyl)-1,3,4-thiadiazol-2-YL)- is a complex organic compound that features a benzimidazole core linked to a thiadiazole ring via a methanamine bridge
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1H-Benzimidazole-2-methanamine, N-(5-(propylsulfonyl)-1,3,4-thiadiazol-2-YL)- typically involves multi-step organic reactionsCommon reagents used in these reactions include o-phenylenediamine, formic acid, and various sulfonyl chlorides .
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. Techniques such as high-performance liquid chromatography (HPLC) and recrystallization are often employed to purify the final product .
Analyse Chemischer Reaktionen
Types of Reactions
1H-Benzimidazole-2-methanamine, N-(5-(propylsulfonyl)-1,3,4-thiadiazol-2-YL)- undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the methanamine group, using reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Alkyl halides, sulfonyl chlorides.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .
Wissenschaftliche Forschungsanwendungen
1H-Benzimidazole-2-methanamine, N-(5-(propylsulfonyl)-1,3,4-thiadiazol-2-YL)- has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its antimicrobial, antiviral, and anticancer properties.
Industry: Utilized in the development of advanced materials and catalysts.
Wirkmechanismus
The mechanism of action of 1H-Benzimidazole-2-methanamine, N-(5-(propylsulfonyl)-1,3,4-thiadiazol-2-YL)- involves its interaction with specific molecular targets. The benzimidazole core can bind to enzymes or receptors, modulating their activity. The thiadiazole ring may enhance the compound’s binding affinity and specificity. Pathways involved include inhibition of enzyme activity and disruption of cellular processes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 1H-Benzimidazole-2-methanamine
- 1-(1H-Benzimidazol-2-yl)ethanamine
- 1H-Benzimidazole-2-carboxylic acid
Uniqueness
1H-Benzimidazole-2-methanamine, N-(5-(propylsulfonyl)-1,3,4-thiadiazol-2-YL)- stands out due to its unique combination of a benzimidazole core and a thiadiazole ring. This structure imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Eigenschaften
CAS-Nummer |
93374-55-1 |
|---|---|
Molekularformel |
C13H15N5O2S2 |
Molekulargewicht |
337.4 g/mol |
IUPAC-Name |
N-(1H-benzimidazol-2-yl)-N-methyl-5-propylsulfonyl-1,3,4-thiadiazol-2-amine |
InChI |
InChI=1S/C13H15N5O2S2/c1-3-8-22(19,20)13-17-16-12(21-13)18(2)11-14-9-6-4-5-7-10(9)15-11/h4-7H,3,8H2,1-2H3,(H,14,15) |
InChI-Schlüssel |
WHRFIVUQEFRFPV-UHFFFAOYSA-N |
Kanonische SMILES |
CCCS(=O)(=O)C1=NN=C(S1)N(C)C2=NC3=CC=CC=C3N2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





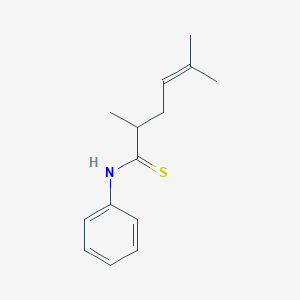
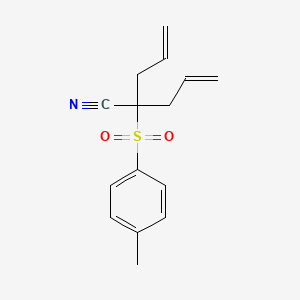


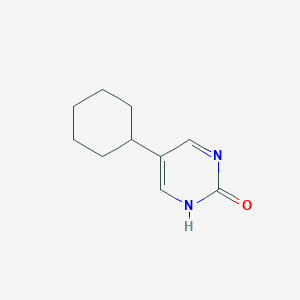
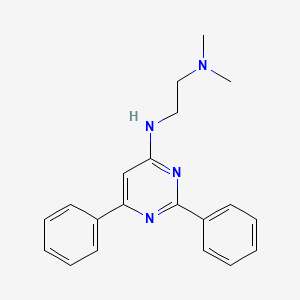
![Piperidine, 1-[[3-(trifluoromethyl)phenyl]methyl]-](/img/structure/B14356758.png)



![4-Cyano-N-[3-(diethylamino)-3-oxo-1-phenylprop-1-en-2-yl]benzamide](/img/structure/B14356789.png)
